molecular formula C16H8Cl3NO2S B11680171 (5E)-3-(4-chlorophenyl)-5-(2,3-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione

(5E)-3-(4-chlorophenyl)-5-(2,3-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione

Katalognummer: B11680171
Molekulargewicht: 384.7 g/mol
InChI-Schlüssel: OJMUXBOFTGVMPD-MDWZMJQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-3-(4-chlorophenyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring and two chlorophenyl groups. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-3-(4-chlorophenyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-chlorobenzaldehyde with 2,3-dichlorobenzylidene thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and product quality. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can occur at the carbonyl groups, converting them into hydroxyl groups.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide, thiourea, or primary amines are employed under mild to moderate conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinedione derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Wirkmechanismus

The mechanism of action of (5E)-3-(4-chlorophenyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring and chlorophenyl groups enable it to bind to active sites or allosteric sites on target proteins, modulating their activity. This can lead to changes in cellular pathways, influencing processes like inflammation, metabolism, or cell proliferation.

Vergleich Mit ähnlichen Verbindungen

    2,3-Dichloroaniline: Shares the dichlorophenyl group but lacks the thiazolidine ring.

    4-Chlorobenzaldehyde: Contains the chlorophenyl group but does not have the thiazolidine structure.

    Thiazolidinedione Derivatives: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.

Uniqueness: (5E)-3-(4-chlorophenyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine ring with two chlorophenyl groups, providing distinct chemical reactivity and potential biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C16H8Cl3NO2S

Molekulargewicht

384.7 g/mol

IUPAC-Name

(5E)-3-(4-chlorophenyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H8Cl3NO2S/c17-10-4-6-11(7-5-10)20-15(21)13(23-16(20)22)8-9-2-1-3-12(18)14(9)19/h1-8H/b13-8+

InChI-Schlüssel

OJMUXBOFTGVMPD-MDWZMJQESA-N

Isomerische SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C/2\C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.